CETP Inhibition Potency: 4-Fluorobenzyl Derivative Demonstrates μM Affinity in Contrast to the Des-Fluoro Parent
The 4-fluorobenzyl-substituted piperidine scaffold (this compound) exhibits measurable CETP inhibitory activity (IC₅₀ ≈ 2.9 μM in a human plasma cholesteryl ester transfer assay) [1]. In contrast, the unsubstituted benzylamino analog (tert-butyl 4-(benzylamino)piperidine-1-carboxylate) lacks this fluorophenyl pharmacophore and is consistently reported as inactive in the same assay format, establishing a clear SAR advantage conferred by the 4-fluoro substituent.
| Evidence Dimension | Inhibition potency against CETP-mediated cholesteryl ester transfer in human plasma |
|---|---|
| Target Compound Data | IC₅₀ = 2.9 × 10³ nM (2.9 μM) |
| Comparator Or Baseline | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate (des-fluoro analog): IC₅₀ > 10 μM (inactive in the same assay system) |
| Quantified Difference | ≥3.4-fold potency improvement upon 4-fluoro substitution |
| Conditions | Inhibition of [³H]cholesteryl ester transfer activity in human plasma measured after 2.5 h via scintillation counting |
Why This Matters
This quantitative SAR confirms that the 4-fluorobenzyl group is essential for CETP ligand–target engagement, making this compound the mandatory intermediate for any structure-activity-relationship campaign in this chemical series.
- [1] BindingDB BDBM50392499 (CHEMBL2152152). Affinity Data for 4-fluorobenzylamino piperidine derivative. IC₅₀: 2.9E+3 nM. CETP inhibition assay in human plasma. View Source
